molecular formula C25H23N3O4S2 B4933342 N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide

Cat. No.: B4933342
M. Wt: 493.6 g/mol
InChI Key: DZGHHVVDJRIOQR-FCQUAONHSA-N
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Description

“N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” is a complex organic compound that features a variety of functional groups, including a benzamide moiety, a pyridine ring, and a thiophene ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” can be approached through multi-step organic synthesis. A possible synthetic route might involve:

    Formation of the Benzamide Moiety: Starting with benzoyl chloride and an appropriate amine to form the benzamide.

    Introduction of the Pyridine Ring: Using a coupling reaction to attach the pyridine ring to the benzamide.

    Formation of the Thiophene Ring: Synthesizing the thiophene ring separately and introducing the sulfone group through oxidation.

    Final Coupling: Combining the thiophene and pyridine-benzamide intermediates through a condensation reaction.

Industrial Production Methods

Industrial production of such a complex compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form the sulfone group.

    Reduction: The compound may undergo reduction reactions, particularly at the carbonyl groups.

    Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield the sulfone derivative, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. The presence of the benzamide and pyridine moieties suggests it could interact with biological targets such as enzymes or receptors.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The combination of functional groups might confer activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Lacks the pyridine ring.

    N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide: Lacks the phenyl group.

Uniqueness

The uniqueness of “N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenyl-1-(pyridin-2-ylsulfanyl)prop-1-en-2-yl]benzamide” lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both a pyridine ring and a thiophene sulfone group is particularly notable, as it may enhance the compound’s ability to interact with diverse molecular targets.

Properties

IUPAC Name

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-phenyl-1-pyridin-2-ylsulfanylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c29-24(19-11-5-2-6-12-19)28-22(25(30)27-20-14-16-34(31,32)17-20)23(18-9-3-1-4-10-18)33-21-13-7-8-15-26-21/h1-13,15,20H,14,16-17H2,(H,27,30)(H,28,29)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGHHVVDJRIOQR-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=C(C2=CC=CC=C2)SC3=CC=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C(\C2=CC=CC=C2)/SC3=CC=CC=N3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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